

Development of 4-Propoxybenzohydrazide-based probes for bioimaging

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Compound of Interest

Compound Name: 4-Propoxybenzohydrazide

CAS No.: 64328-60-5

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Application Notes & Protocols

Topic: Development and Application of **4-Propoxybenzohydrazide**-Based Probes for Live-Cell Imaging of Carbonyl Stress

Introduction: Unveiling Cellular Carbonyl Stress

Cellular homeostasis is a delicate balance, and the accumulation of reactive carbonyl species (RCS) such as formaldehyde, methylglyoxal, and malondialdehyde is a hallmark of oxidative stress and cellular dysfunction. These species, arising from metabolic processes and lipid peroxidation, can adduct proteins and nucleic acids, leading to cellular damage and contributing to the pathology of numerous diseases, including neurodegenerative disorders and cancer.[1][2] Visualizing the spatiotemporal dynamics of RCS in living systems is therefore critical for understanding disease mechanisms and developing novel therapeutics.[1]

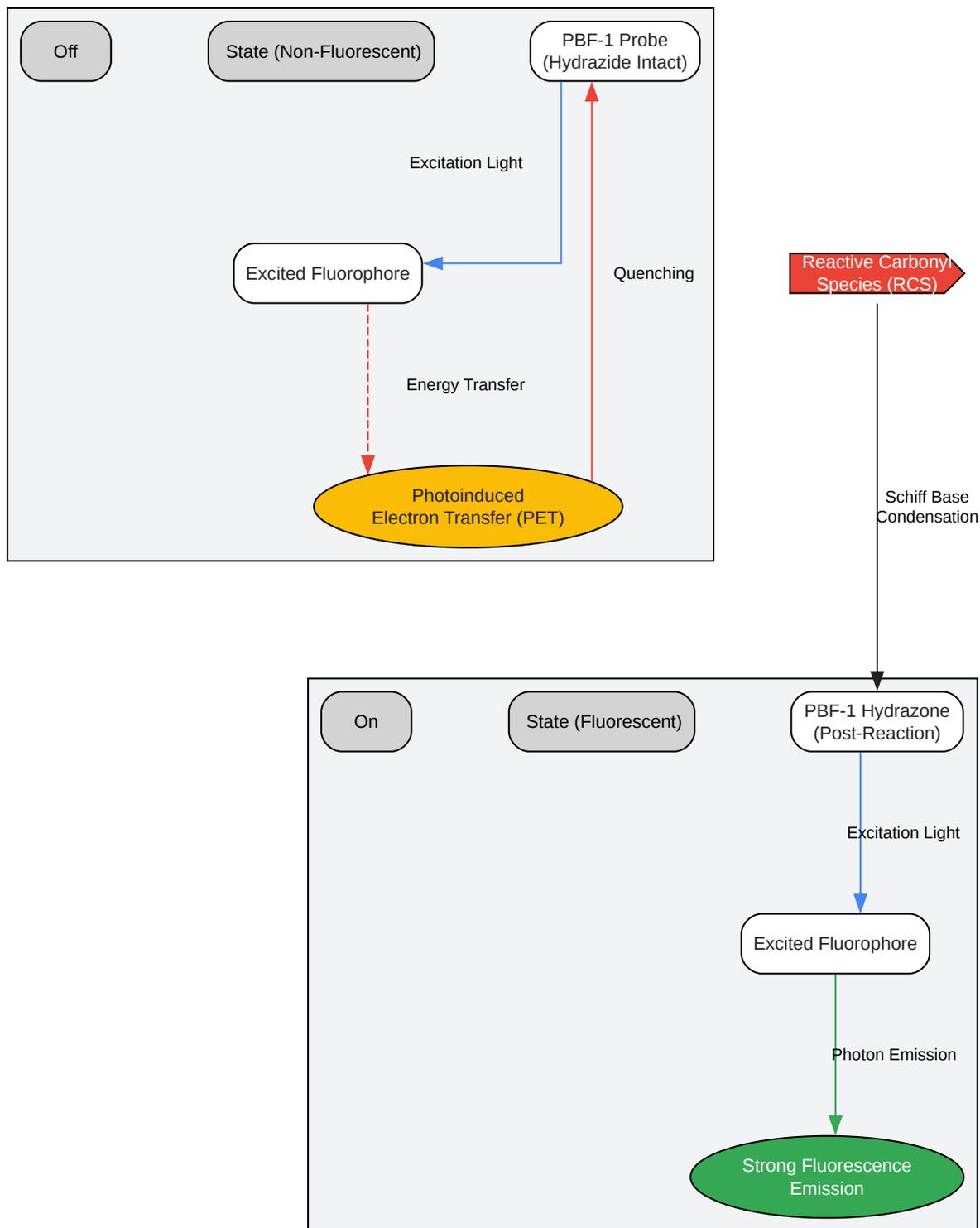
This guide details the development and application of a novel class of fluorescent probes built upon a **4-propoxybenzohydrazide** scaffold. The core principle leverages the specific and rapid reaction between the hydrazide moiety and aldehydes/ketones to trigger a distinct fluorescence response.[3] We present PBF-1 (Propoxy-Benzohydrazide Fluorophore 1), a "turn-on" probe designed for high sensitivity and selectivity in detecting aberrant carbonyl levels in live cells. The methodologies described herein provide a comprehensive framework for probe synthesis, characterization, and application in bioimaging.

Principle of Detection: A Reaction-Based "Turn-On" Mechanism

The rational design of fluorescent probes is essential for their successful application in complex biological environments.[4] PBF-1 is engineered based on a Photoinduced Electron Transfer (PET) mechanism, a robust strategy for creating "off-on" fluorescence switches.[4][5]

- The **4-Propoxybenzohydrazide** Core: This moiety serves two roles. The propoxy group enhances hydrophobicity, potentially improving cell membrane permeability, while the benzohydrazide is the reactive trigger.
- The PET "Off" State: In its native state, the electron-rich hydrazide group acts as a PET donor to the electronically excited fluorophore. This non-radiative energy transfer process effectively quenches fluorescence, resulting in a dark, non-fluorescent probe.[6] This minimizes background signal and improves the signal-to-noise ratio.
- The "On" State Reaction: Upon encountering an aldehyde or ketone (RCS), the hydrazide undergoes a rapid condensation reaction (Schiff base formation) to form a stable hydrazone. [5] This chemical transformation eliminates the electron-donating capacity of the hydrazide nitrogen, thereby inhibiting the PET process. The fluorophore is no longer quenched and emits a strong fluorescence signal upon excitation.

The diagram below illustrates this activation mechanism.



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Caption: Mechanism of PBF-1 activation by Reactive Carbonyl Species (RCS).

Synthesis and Characterization of PBF-1

The synthesis of PBF-1 is a two-step process involving the preparation of a reactive fluorophore and its subsequent coupling to **4-propoxybenzohydrazide**. This protocol is based on established synthetic methodologies for creating hydrazide derivatives.[7]

Protocol 2.1: Synthesis of PBF-1

- Step 1: Synthesis of NBD-Chloride (4-Chloro-7-nitrobenzofurazan).
 - Rationale: NBD-Cl is a classic, environmentally sensitive fluorophore precursor whose fluorescence is highly dependent on the substituent at the 4-position.[8] It serves as an excellent building block.
 - This compound is commercially available or can be synthesized according to established literature procedures.
- Step 2: Coupling Reaction.
 - Dissolve 1.1 equivalents of **4-propoxybenzohydrazide** in anhydrous Dimethylformamide (DMF).
 - Add 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature.
 - Add 1.0 equivalent of NBD-Cl dropwise to the stirring solution.
 - Protect the reaction from light and stir at 50°C for 12 hours under a nitrogen atmosphere.
 - Monitor reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum.
 - Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield PBF-1 as a solid.

- Confirm the structure using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Spectroscopic Characterization

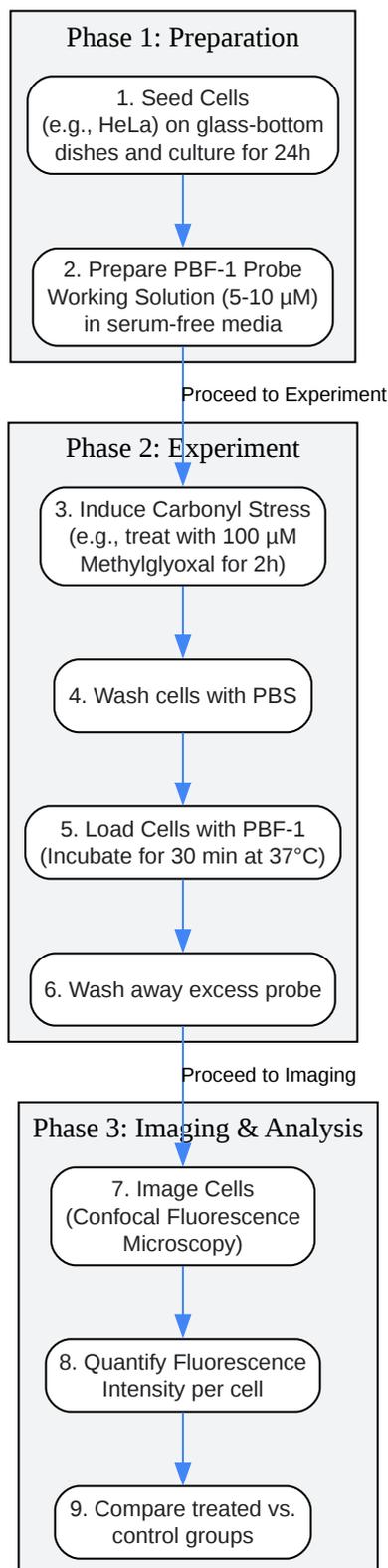
- Objective: To quantify the "turn-on" response of PBF-1.
- Materials: PBF-1 stock solution (1 mM in DMSO), PBS buffer (10 mM, pH 7.4), Formaldehyde (analyte), UV-Vis Spectrophotometer, Fluorescence Spectrometer.
- Prepare a working solution of PBF-1 (e.g., 10 μM) in PBS buffer.
- Record the absorbance and fluorescence emission spectra (excite at the absorbance maximum).
- Add a saturating concentration of formaldehyde (e.g., 100 μM) to the PBF-1 solution.
- Incubate for 15 minutes at 37°C.
- Record the absorbance and fluorescence spectra again.
- Calculate the fluorescence enhancement ("turn-on" ratio) by dividing the peak fluorescence intensity after analyte addition by the initial intensity.

Table 1: Spectroscopic Properties of PBF-1

Property	PBF-1 (Quenched State)	PBF-1 + Formaldehyde (Activated State)
Max Absorbance (λ_{abs})	470 nm	485 nm
Max Emission (λ_{em})	540 nm	540 nm
Molar Extinction Coeff.	$\sim 15,000 \text{ M}^{-1}\text{cm}^{-1}$	$\sim 25,000 \text{ M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield	< 0.01	~ 0.45
Fluorescence Enhancement	-	> 70-fold

Application in Live-Cell Imaging

This section provides a detailed workflow for using PBF-1 to visualize induced carbonyl stress in a mammalian cell line (e.g., HeLa or A549 cells).



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Caption: General experimental workflow for live-cell imaging with PBF-1.

Protocol 3.1: Live-Cell Imaging of Carbonyl Stress

- Cell Culture:
 - Seed HeLa cells onto 35 mm glass-bottom confocal dishes at a density that will result in 60-70% confluency after 24 hours.
 - Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Induction of Carbonyl Stress (Experimental Group):
 - Aspirate the culture medium.
 - Treat cells with a carbonyl-inducing agent. For example, add serum-free medium containing 100 µM methylglyoxal (MGO) and incubate for 2-4 hours.
 - Control Group: Incubate a separate dish of cells with serum-free medium only.
- Probe Loading:
 - Prepare a 5 µM working solution of PBF-1 in serum-free medium.
 - After the stress induction period, wash the cells twice with warm Phosphate-Buffered Saline (PBS).
 - Add the PBF-1 working solution to both the experimental and control dishes.
 - Incubate for 30 minutes at 37°C, protected from light.
- Imaging:
 - Wash the cells twice with warm PBS to remove any excess, non-internalized probe.
 - Add fresh, phenol red-free imaging medium to the dishes.

- Image the cells immediately using a confocal laser scanning microscope.
- Imaging Parameters (Example):
 - Excitation: 488 nm laser
 - Emission: 510-580 nm detector window
 - Objective: 60x oil immersion
 - Maintain identical laser power and detector gain settings for all samples to ensure comparability.

Expected Results:

- Control Cells (No MGO): Should exhibit minimal to no fluorescence, demonstrating the effective quenching of the PBF-1 probe in its "off" state.
- MGO-Treated Cells: Should display a bright green fluorescence, indicating the reaction of PBF-1 with accumulated carbonyl species and its switch to the "on" state.

Probe Validation and Best Practices

A trustworthy protocol requires a self-validating system.^[5] The following steps are crucial for ensuring the reliability of your results.

Protocol 4.1: Cytotoxicity Assessment (MTT Assay)

- Rationale: An ideal probe must have low toxicity to ensure that the observed fluorescence is due to the target analyte and not a result of probe-induced cell death.^[5]
- Seed HeLa cells in a 96-well plate.
- Treat cells with increasing concentrations of PBF-1 (e.g., 0, 1, 5, 10, 20 μM) for 24 hours.
- Perform a standard MTT assay to quantify cell viability.
- Expected Outcome: PBF-1 should show high cell viability (>90%) at the working concentration (5 μM), indicating low cytotoxicity.

Table 2: Troubleshooting Common Issues

Issue	Possible Cause(s)	Suggested Solution(s)
High Background Signal	Incomplete removal of extracellular probe.	Increase the number of PBS washes after loading. Image in phenol red-free medium.
Probe instability or degradation.	Prepare fresh probe working solutions for each experiment. Store stock solution at -20°C.	
No Signal in Treated Cells	Insufficient stress induction.	Increase the concentration or duration of the stress-inducing agent.
Poor probe permeability.	Optimize loading time. If permeability is a known issue for the cell type, consider a permeabilizing agent (use with caution as it may affect cell health).	
Photobleaching	High laser power; excessive exposure.	Reduce laser power to the minimum required for a good signal. Use a sensitive detector. Minimize the duration of light exposure by taking single snapshots instead of time-lapses.

Conclusion

The **4-propoxybenzohydrazide** scaffold provides a versatile platform for developing reaction-based fluorescent probes. The PBF-1 probe described here serves as a powerful tool for the sensitive and selective detection of reactive carbonyl species in living cells. Its "turn-on" mechanism ensures a high signal-to-noise ratio, making it suitable for high-contrast imaging. By following the detailed protocols for synthesis, characterization, and application, researchers

can effectively employ this class of probes to investigate the roles of carbonyl stress in various biological and pathological processes.

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